molecular formula C18H18N4O2 B5222539 N-(3,4-Dimethylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide

N-(3,4-Dimethylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide

Cat. No.: B5222539
M. Wt: 322.4 g/mol
InChI Key: JYGDKQPSTUDSOD-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with a 3,4-dimethylphenyl group, a pyridin-2-yl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Pyridin-2-yl Group: This step may involve the use of coupling reactions, such as Suzuki or Heck coupling, to attach the pyridin-2-yl group to the oxadiazole ring.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the 3,4-dimethylphenyl group and the oxadiazole-pyridine moiety, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide depends on its specific interactions with molecular targets. These may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signaling pathways.

    Disruption of Cellular Processes: The compound could interfere with cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamide: A similar compound with a butanamide group instead of a propanamide group.

    N-(3,4-Dimethylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]ethanamide: A compound with an ethanamide group, differing in the length of the carbon chain.

Uniqueness

N-(3,4-Dimethylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-6-7-14(11-13(12)2)20-16(23)8-9-17-21-18(22-24-17)15-5-3-4-10-19-15/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGDKQPSTUDSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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